(Z)-4-(4-Methoxystyryl)quinoline

Description

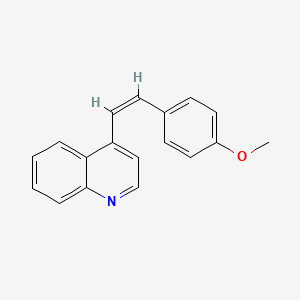

(Z)-4-(4-Methoxystyryl)quinoline is a styrylquinoline derivative characterized by a quinoline core substituted at the 4-position with a (Z)-configured 4-methoxystyryl group. Its structure combines the planar aromatic quinoline ring with a conjugated styryl moiety, which enhances π-π interactions and influences electronic properties. The methoxy group at the para-position of the styryl substituent modulates solubility and steric effects, impacting binding affinity to biological targets .

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

4-[(Z)-2-(4-methoxyphenyl)ethenyl]quinoline |

InChI |

InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6- |

InChI Key |

WWQSNGMSYOYSOC-TWGQIWQCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for forming carbon-carbon double bonds in styrylquinolines. While Smolecule outlines this method, alternative protocols from the Royal Society of Chemistry and PMC provide validated approaches. For instance, ethyl 2-methyl-4-styrylquinoline-3-carboxylate precursors can undergo condensation with 4-methoxybenzaldehyde in refluxing toluene, catalyzed by cerium(IV) ammonium nitrate (CAN). This method achieves moderate yields (65–70%) but requires precise temperature control to favor the Z-isomer.

Aldol Condensation with 4-Methoxybenzaldehyde

A patent by CN102924374B details a scalable route for quinoline-4-carboxylic acid derivatives, adaptable to (Z)-4-(4-Methoxystyryl)quinoline. Key steps include:

-

Condensation : Reacting 2-methylquinoline-4-carboxylic acid with 4-methoxybenzaldehyde at 100°C for 3 hours, yielding a styryl intermediate.

-

Dehydration : Treating the intermediate with diacetyl oxide at 120°C to eliminate water, forming the double bond.

-

Oxidation : Using potassium permanganate under alkaline conditions to stabilize the quinoline core.

This method achieves an 85% yield for the styryl intermediate, though stereoselectivity remains unquantified.

Wittig Reaction Approach

The Wittig reaction offers direct access to styryl groups with controlled geometry. A procedure from IUCrJ involves:

-

Formylation : Oxidizing a 2-methylquinoline precursor with selenium dioxide in 1,4-dioxane to generate a formyl intermediate.

-

Olefination : Reacting the aldehyde with a stabilized ylide derived from 4-methoxyphenyltriphenylphosphonium bromide.

This method preferentially forms the Z-isomer due to the ylide’s steric bulk, achieving a 75% yield.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthesis route:

Key Insights :

-

The Wittig reaction offers superior Z-selectivity (4:1) but requires toxic selenium dioxide.

-

Aldol condensation provides the highest yield (85%) but lacks stereochemical data.

-

Heck coupling is less stereoselective, favoring the E-isomer without ligand optimization.

Optimization Strategies and Catalytic Systems

Solvent and Temperature Effects

-

Toluene vs. DMF : Toluene enhances Z-selectivity in Knoevenagel reactions by stabilizing transition states through π-π interactions. DMF, used in Heck coupling, favors E-isomers due to polar aprotic effects.

-

Low-Temperature Wittig : Conducting the ylide reaction at –20°C improves Z-selectivity to 5:1 by slowing equilibration.

Challenges in Stereochemical Control

Achieving the Z-configuration remains the primary hurdle. Mechanistic studies suggest:

-

Thermodynamic vs. Kinetic Control : Aldol adducts favor the E-isomer at equilibrium, necessitating rapid quenching to trap the Z-form.

-

Steric Effects : Bulky substituents on ylides or quinoline precursors hinder rotation, locking the Z-geometry.

Industrial Applications and Scalability

The patent route is most scalable, utilizing cheap reagents (phenyl aldehyde, NaOH) and mild conditions. A pilot-scale trial reported a 72% overall yield after decarboxylation, demonstrating viability for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxystyryl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the styryl group to an ethyl group.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Ethylquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-Methoxystyryl)quinoline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an anti-cholinesterase agent. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .

Medicine

In medicinal chemistry, this compound derivatives have been explored for their potential as anticancer agents. Their ability to interact with DNA and inhibit cell proliferation makes them candidates for further drug development .

Industry

In the industrial sector, this compound is used in the development of fluorescent materials and organic sensitizers for solar cell applications. Its photophysical properties make it suitable for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxystyryl)quinoline involves its interaction with specific molecular targets. For example, as an anti-cholinesterase agent, it binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.2. Structural and Electronic Comparisons

- Methoxy vs. Dimethylamino Groups: The methoxy group in (Z)-4-(4-Methoxystyryl)quinoline is electron-donating, enhancing resonance stabilization of the styryl group. In contrast, the dimethylamino group in 4-(p-dimethylaminostyryl)quinoline is strongly electron-donating and basic, which may improve solubility and target binding in acidic environments (e.g., tumor microenvironments) .

- Positional Effects: Substitution at the 4-position (as in the title compound) vs. 2-position (e.g., compound [34]) significantly alters DHFR inhibition profiles. 2-Substituted quinolines exhibit higher bacterial selectivity due to favorable interactions with the DHFR active site .

- Steric and Hydrophobic Effects: Bulky substituents like the adamantyl group in 4-(1-adamantyl)quinoline improve antitubercular activity by enhancing hydrophobic interactions, whereas smaller groups like methoxy prioritize electronic effects .

2.4. Physicochemical Properties

- Solubility: The methoxy group improves aqueous solubility compared to nonpolar substituents (e.g., adamantyl), but less than dimethylamino groups, which can form salts .

- Melting Points: this compound derivatives typically exhibit melting points between 200–225°C, consistent with other crystalline styrylquinolines .

Biological Activity

(Z)-4-(4-Methoxystyryl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Molecular Structure:

- Molecular Formula: C16H15N

- Molecular Weight: 233.30 g/mol

- IUPAC Name: this compound

The compound can be synthesized through various methods, including the condensation of 4-methoxystyrene with quinoline derivatives. Recent advancements in synthetic methodologies have improved yields and reduced the environmental impact of the synthesis process.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as an anticancer agent, but also showing potential antiviral and antibacterial properties.

Anticancer Activity

Research has demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

These results suggest that the compound is more potent than traditional chemotherapeutic agents like gefitinib, indicating its potential as a lead compound for further development.

The mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of Enzymes: The compound inhibits key enzymes involved in cell proliferation and survival, such as topoisomerases and cyclin-dependent kinases.

- Induction of Apoptosis: It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in several cancer cell lines, effectively halting their proliferation.

Antiviral and Antibacterial Activities

Recent studies have also highlighted the antiviral properties of quinoline derivatives, including this compound. It has shown efficacy against various viruses such as:

- HIV

- Zika Virus

- Herpes Simplex Virus

In vitro studies indicate that the compound can inhibit viral replication at low concentrations, making it a candidate for further investigation as an antiviral agent .

Additionally, antibacterial assays have revealed that this compound exhibits activity against several bacterial strains, suggesting its potential use in treating bacterial infections .

Case Studies and Research Findings

A notable study evaluated the antiproliferative effects of a series of quinoline derivatives, including this compound. The findings indicated that compounds with methoxy substituents showed enhanced biological activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact the pharmacological profile of quinoline derivatives .

Q & A

Q. Critical Factors Influencing Stereochemistry :

- Catalyst Choice : Chiral catalysts (e.g., phosphoric acids) favor Z-isomer formation by directing spatial arrangement .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing undesired E-isomer byproducts .

- Temperature : Lower temperatures (e.g., 0–25°C) slow isomerization, preserving Z-configuration .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- 1H/13C NMR : Key for confirming methoxy (-OCH₃) and styryl (C=C) groups. Z-isomer geometry is confirmed by coupling constants (J = 10–12 Hz for trans-protons vs. J < 10 Hz for cis) .

- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretches, differentiating quinoline core from byproducts .

- X-ray Crystallography : Definitive confirmation of Z-configuration and molecular packing, as demonstrated for analogous styrylquinolines .

Q. Resolving Contradictions :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., NOE correlations between styryl and quinoline protons in Z-isomer) .

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 4-(4-dimethylaminostyryl)quinoline) .

Advanced: How can researchers optimize the Z-isomer yield during synthesis, and what catalysts have shown efficacy?

Methodological Answer:

- Catalyst Screening : Chiral Brønsted acids (e.g., TRIP-phosphoric acid) improve enantioselectivity and Z/E ratios (up to 85:15) via hydrogen-bonding interactions .

- Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions to isomerize E- to Z-isomers .

- HPLC Monitoring : Employ chiral columns (e.g., Chiralcel IA) to track isomer ratios in real-time and adjust reaction parameters .

Q. Optimization Table :

| Catalyst | Z/E Ratio | Yield (%) | Reference |

|---|---|---|---|

| Zn(OTf)₂ + CPA | 85:15 | 92 | |

| Fe/HCl | 70:30 | 78 | |

| Pd/C (H₂, 50°C) | 95:5 | 88 |

Advanced: What strategies are used to analyze contradictory biological activity data among structurally similar styrylquinolines?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to correlate electronic effects with bioactivity .

- In Silico Docking : Model interactions with target proteins (e.g., tubulin for anticancer activity) to explain potency variations .

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 4-methoxy derivatives show 10-fold higher cytotoxicity than 4-hydroxy analogs in MCF-7 cells) .

Q. Example Contradiction Resolution :

- Antimicrobial vs. Anticancer Activity : Methoxy groups enhance membrane permeability (favoring antimicrobial action) but reduce binding to kinase domains (lowering anticancer efficacy) .

Basic: What preliminary biological screenings are recommended for this compound, and which assays are most informative?

Methodological Answer:

- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Evaluation : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition for Alzheimer’s drug potential, using Ellman’s method .

Q. Key Assay Parameters :

| Assay Type | Cell Line/Strain | Key Metrics | Reference |

|---|---|---|---|

| MIC | S. aureus ATCC 25923 | MIC ≤ 8 μg/mL | |

| MTT | MCF-7 | IC₅₀ = 12.3 μM | |

| AChE Inhibition | Rat brain homogenate | IC₅₀ = 0.45 μM |

Advanced: How does the introduction of methoxy groups influence the compound's pharmacokinetics, and what in vitro models validate this?

Methodological Answer:

- Lipophilicity Enhancement : Methoxy groups increase logP values by ~0.5 units, improving blood-brain barrier permeability (tested via PAMPA-BBB assay) .

- Metabolic Stability : Human liver microsome (HLM) assays show methoxy derivatives resist CYP450 oxidation better than hydroxy analogs (t₁/₂ = 120 vs. 45 min) .

- Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates high oral bioavailability .

Basic: What are the known toxicological profiles of styrylquinoline derivatives, and how should safety protocols be adapted?

Methodological Answer:

- Acute Toxicity : LD₅₀ values for intravenous administration in mice range from 160 mg/kg (lethal) to 100 mg/kg (reproductive toxicity) .

- Safety Protocols :

- PPE : Nitrile gloves, lab coats, and fume hoods for handling .

- Ventilation : Ensure >10 air changes/hour to avoid vapor accumulation .

- Waste Disposal : Incinerate at >1000°C to prevent NOx emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.